5-Methoxy-N,N-diisopropyltryptamine

Vue d'ensemble

Description

La 5-Méthoxy-N,N-diisopropyltryptamine est un composé psychédélique appartenant à la classe des tryptamines. Elle est connue pour ses effets hallucinogènes et enthéogènes, souvent appelés « foxy méthoxy » ou simplement « foxy ». Ce composé est un dérivé méthoxy de la diisopropyltryptamine et a été utilisé à des fins récréatives pour ses propriétés psychoactives .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 5-Méthoxy-N,N-diisopropyltryptamine implique généralement les étapes suivantes :

Matériau de départ : La synthèse commence avec l’indole, qui est ensuite soumis à une série de réactions pour introduire les groupes méthoxy et diisopropylamino.

Méthoxylation : L’indole est d’abord méthoxylé pour former le 5-méthoxyindole.

Alkylation : Le 5-méthoxyindole est ensuite alkylé avec la diisopropylamine pour introduire le groupe diisopropylamino.

Méthodes de production industrielle

Les méthodes de production industrielle de la 5-Méthoxy-N,N-diisopropyltryptamine ne sont pas bien documentées en raison de son statut de substance contrôlée dans de nombreux pays. Les principes généraux de la synthèse organique à grande échelle, tels que l’optimisation des conditions réactionnelles et des processus de purification, seraient applicables.

Analyse Des Réactions Chimiques

Types de réactions

La 5-Méthoxy-N,N-diisopropyltryptamine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.

Substitution : Des réactions de substitution peuvent se produire sur le cycle indole ou le groupe amine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Des agents halogénants et des nucléophiles sont souvent utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés hydroxylés ou carboxylés.

Applications de recherche scientifique

La 5-Méthoxy-N,N-diisopropyltryptamine a été étudiée pour diverses applications de recherche scientifique :

Chimie : Elle sert de composé modèle pour étudier les relations structure-activité des tryptamines.

Médecine : Bien qu’elle ne soit pas largement utilisée en médecine, elle a été étudiée pour ses effets thérapeutiques potentiels dans le traitement de certains troubles psychiatriques.

Industrie : Son utilisation dans l’industrie est limitée en raison de ses propriétés psychoactives et des restrictions légales.

Applications De Recherche Scientifique

Neuropharmacological Research

5-MeO-DIPT has been extensively studied for its neuropharmacological effects. Research indicates that it alters cognitive functions and endocrine responses in animal models.

- Cognitive Effects : A study found that administration of 5-MeO-DIPT to rats resulted in hypothermia and disrupted performance in specific cognitive tasks, such as path integration, while leaving others unaffected . This suggests a selective impact on cognitive processes.

- Endocrine Disruption : The same study reported elevated corticosterone levels in plasma, indicating that 5-MeO-DIPT can influence the endocrine system, which may have implications for stress responses in humans .

Metabolism Studies

Understanding the metabolism of 5-MeO-DIPT is crucial for its application in pharmacology.

- Metabolic Pathways : Research shows that after administration, 5-MeO-DIPT undergoes significant metabolic transformation in rats. Major metabolites identified include 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT) . These metabolites retain psychoactive properties and may contribute to the compound's overall effects.

- Urinary Excretion Profiles : A detailed analysis of urine specimens from users revealed that only a small fraction of the parent compound is excreted unchanged, with the majority being metabolized into various conjugates . This knowledge is essential for understanding dosage and potential toxicity.

Therapeutic Potential

The therapeutic applications of 5-MeO-DIPT are still under investigation but show promise in psychiatric settings.

- Psychedelic Therapy : There is growing interest in the use of psychedelics for treating mental health disorders. Although most studies focus on compounds like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), insights from these studies may extend to 5-MeO-DIPT due to their structural similarities .

- Case Studies : One longitudinal case study indicated significant improvements in PTSD symptoms following psychedelic therapy with a closely related compound (5-MeO-DMT), suggesting that similar approaches might be beneficial with 5-MeO-DIPT . However, further research is needed to validate these findings.

Comparative Studies with Other Tryptamines

Comparative research between 5-MeO-DIPT and other tryptamines like MDMA has highlighted differences in developmental effects and behavioral outcomes.

- Developmental Impact : Studies indicate that both 5-MeO-DIPT and MDMA can lead to cognitive deficits when administered during critical developmental periods . This raises concerns about their safety profiles, particularly for vulnerable populations.

Data Table: Summary of Key Findings on 5-MeO-DIPT

Mécanisme D'action

Le principal mécanisme d’action de la 5-Méthoxy-N,N-diisopropyltryptamine implique l’agonisme au récepteur 5-HT2A, qui est responsable de ses effets hallucinogènes. Elle peut également agir comme un inhibiteur de la monoamine oxydase, affectant le métabolisme des neurotransmetteurs .

Comparaison Avec Des Composés Similaires

Composés similaires

Diisopropyltryptamine (DiPT) : Le composé parent sans le groupe méthoxy.

5-Méthoxy-N,N-diméthyltryptamine (5-MeO-DMT) : Une autre tryptamine substituée par un méthoxy ayant des effets psychoactifs similaires.

N,N-Diméthyltryptamine (DMT) : Une tryptamine psychédélique bien connue.

Unicité

La 5-Méthoxy-N,N-diisopropyltryptamine est unique en raison de son motif de substitution spécifique, qui confère des propriétés pharmacologiques distinctes par rapport aux autres tryptamines. Sa combinaison de groupes méthoxy et diisopropylamino entraîne un profil de liaison unique aux récepteurs et des effets psychoactifs .

Si vous avez d’autres questions ou si vous avez besoin de plus de détails, n’hésitez pas à demander !

Activité Biologique

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), commonly referred to as "foxy," is a synthetic tryptamine that has gained attention for its psychoactive properties. This article explores the biological activity of 5-MeO-DIPT, focusing on its pharmacological effects, receptor interactions, neurotoxicity, and implications for human health based on diverse research findings.

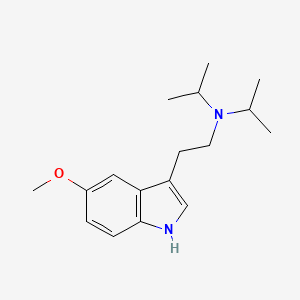

Chemical Structure and Properties

5-MeO-DIPT is a derivative of tryptamine, characterized by the addition of a methoxy group at the 5-position and two isopropyl groups at the nitrogen atom. Its chemical formula is with a molecular weight of approximately 274.41 g/mol .

Receptor Interactions

5-MeO-DIPT primarily interacts with serotonin receptors, exhibiting high affinity for:

- 5-HT1A

- 5-HT2A

- 5-HT2C

In vitro studies demonstrate that it acts as a potent serotonin transporter (SERT) inhibitor, which contributes to its psychoactive effects . The binding affinities and functional activities at these receptors suggest that 5-MeO-DIPT may induce hallucinogenic effects through serotonergic pathways.

| Receptor Type | Affinity (Ki) | Functional Activity |

|---|---|---|

| 5-HT1A | High | Agonist |

| 5-HT2A | High | Agonist |

| 5-HT2C | Moderate | Agonist |

Neurotoxic Effects

Research indicates that 5-MeO-DIPT has neurotoxic potential. A study involving microdialysis in rats revealed that administration of 5-MeO-DIPT increased extracellular levels of dopamine (DA), serotonin (5-HT), and glutamate in various brain regions, including the striatum and nucleus accumbens . However, there were notable decreases in tissue content of DA and its metabolites following treatment, suggesting potential damage to dopaminergic terminals.

Additionally, DNA damage was assessed using the comet assay, which showed persistent single and double-strand breaks up to 60 days post-treatment, indicating significant neurotoxicity associated with 5-MeO-DIPT .

Behavioral Impact

The administration of 5-MeO-DIPT has been shown to alter behavior significantly. In animal studies:

- Hypothermia was observed during drug administration.

- Corticosterone levels increased in a dose-dependent manner.

- Cognitive tasks were affected, although some tasks remained intact .

These findings suggest that while 5-MeO-DIPT can impair certain cognitive functions, it may not uniformly affect all aspects of behavior.

Case Studies and Fatalities

Recent reports have documented fatalities associated with 5-MeO-DIPT use during the COVID-19 pandemic. In one case series, five fatalities were linked to its consumption alongside other substances . These incidents highlight the potential risks associated with recreational use and underline the need for further research into its safety profile.

Propriétés

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-12(2)19(13(3)4)9-8-14-11-18-17-7-6-15(20-5)10-16(14)17/h6-7,10-13,18H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBPMBJFRRVTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193209 | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4021-34-5 | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4021-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004021345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01441 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12D06G8W8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.